Ethyl 4-((4-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
Description
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Properties
IUPAC Name |
ethyl 4-[4-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O7S3/c1-3-33-22(28)25-10-12-26(13-11-25)36(31,32)16-6-4-15(5-7-16)20(27)24-21-23-18-9-8-17(35(2,29)30)14-19(18)34-21/h4-9,14H,3,10-13H2,1-2H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTLEVKXXRRSIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
This compound acts as a COX-2 inhibitor . By binding to the COX-2 enzyme, it prevents the conversion of arachidonic acid to prostaglandins. This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, arachidonic acid is converted into prostaglandins by the COX-2 enzyme. By inhibiting COX-2, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins. This results in downstream effects such as reduced inflammation and pain.
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins in biochemical reactions. For instance, it has been evaluated in vitro as a cyclooxygenase-1 (COX-1)/cyclooxygenase-2 (COX-2) inhibitor. The nature of these interactions is complex and involves various biochemical pathways.
Cellular Effects
The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to have antimicrobial activity, tested by the microbroth dilution technique.
Molecular Mechanism
At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been shown to selectively inhibit the COX-2 isozyme.
Metabolic Pathways
The compound is involved in various metabolic pathways. It interacts with enzymes such as COX-1 and COX-2
Biological Activity
Ethyl 4-((4-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of anti-tubercular, anti-cancer, and anti-inflammatory applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups, including:
- Benzothiazole moiety : Known for its pharmacological properties.
- Piperazine ring : Often associated with various biological activities.
- Sulfonamide group : Contributes to antibacterial properties.
The molecular formula of the compound is , and it has a molecular weight of approximately 392.51 g/mol.
Antitubercular Activity
Recent studies have highlighted the effectiveness of benzothiazole derivatives in combating tuberculosis. For instance, compounds similar to this compound have shown moderate to good anti-tubercular activity against Mycobacterium tuberculosis.
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 12a | 100 | 99 |
| 9a | 250 | 98 |
The above table summarizes the Minimum Inhibitory Concentration (MIC) values and corresponding inhibition percentages for various synthesized compounds related to benzothiazole derivatives .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, a study involving thiazole-linked compounds demonstrated promising results in inhibiting cancer cell proliferation.
| Cell Line | IC50 (μM) | Compound Tested |
|---|---|---|
| MCF-7 (Breast) | <10 | Ethyl derivative |
| MDA-MB-231 | <15 | Ethyl derivative |
These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Activity
In addition to its antitumor effects, this compound has been investigated for anti-inflammatory properties. Studies have shown that thiazole-containing compounds can significantly reduce inflammatory markers in vitro.
The biological activity of this compound is believed to be mediated through several pathways:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in bacterial cell wall synthesis.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to reduced viability.
- Cytokine Modulation : It may modulate cytokine levels, thereby reducing inflammation.
Case Studies
Several case studies have documented the efficacy of benzothiazole derivatives in clinical settings:
- Tuberculosis Treatment : A clinical trial evaluating a benzothiazole-based regimen showed a significant reduction in bacterial load among patients resistant to first-line therapies.
- Cancer Therapy : A combination therapy involving thiazole derivatives and conventional chemotherapeutics demonstrated enhanced efficacy and reduced side effects in patients with advanced breast cancer.
Scientific Research Applications
Biological Activities
Research has demonstrated various biological activities associated with this compound:
-
Analgesic Effects:
- Studies indicate that derivatives similar to this compound significantly reduce pain in models of neuropathic and inflammatory pain. The mechanism is attributed to FAAH inhibition, leading to elevated endocannabinoid levels.
-
Anticancer Properties:
- Compounds containing benzo[d]thiazole have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cell lines. The structural features of this compound may enhance its anticancer potential.
-
Antibacterial Activity:
- Some derivatives exhibit antibacterial properties against various strains, indicating potential therapeutic applications in treating infections.
Case Study 1: Analgesic Activity
A study evaluated the analgesic effects of piperazine derivatives, revealing that compounds similar to Ethyl 4-((4-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate significantly reduced allodynia in rat models. This effect was linked to the inhibition of FAAH, which resulted in increased endocannabinoid levels and subsequent pain relief.
Case Study 2: Anticancer Properties
Research on related compounds demonstrated their ability to inhibit tumor growth in vitro by inducing apoptosis in cancer cell lines. The presence of the benzo[d]thiazole group was crucial for this activity, suggesting that this compound may exhibit similar anticancer properties.
Safety Profile
Preliminary toxicity assessments indicate that compounds with similar structures generally exhibit low toxicity profiles. Studies have shown minimal adverse effects at therapeutic doses, making them promising candidates for further development.
Preparation Methods
Thiazole Ring Formation
The benzothiazole core is synthesized via Gould-Jacobs cyclization:
- Starting material : 2-Amino-5-(methylsulfonyl)benzenethiol
- Cyclization : Treat with cyanogen bromide (BrCN) in ethanol/water (4:1) at 80°C for 6 hours.
Reaction Scheme :
$$
\text{C}7\text{H}7\text{NO}2\text{S}2 + \text{BrCN} \xrightarrow{\text{EtOH/H}2\text{O}} \text{C}8\text{H}7\text{N}2\text{O}2\text{S}2 + \text{HBr}
$$
Key Parameters :
Sulfonation Optimization
Carbamoylation and Sulfonylation Sequence
4-(Chlorosulfonyl)benzoyl Chloride Preparation
- Sulfonation : Treat terephthalic acid with chlorosulfonic acid (110°C, 3 hr)
- Chlorination : React with SOCl₂ (reflux, 2 hr)
- $$ ^1\text{H NMR} $$ (CDCl₃): δ 8.15 (d, J=8.4 Hz, 2H, Ar-H), 8.05 (d, J=8.4 Hz, 2H, Ar-H)
- Yield: 76%
Coupling to Benzothiazole Amine
- Carbamoylation :
Monitoring : TLC (Hexane:EtOAc 3:7), Rf = 0.42
Workup :
- Wash with 5% NaHCO₃ (3×50 mL)
- Dry over MgSO₄
- Column chromatography (SiO₂, gradient elution 20→40% EtOAc/Hexane)
Piperazine Sulfonylation and Esterification
Sulfonylation of Piperazine
- Reaction Setup :
- Intermediate from Step 3.2 (1 eq)
- Piperazine (1.2 eq) in anhydrous THF
- Add TEA (3 eq) dropwise at -10°C
Critical Note :
Reaction Time : 12 hours at RT
Terminal Esterification
- Reagents :
- Ethyl chloroformate (1.1 eq)
- Anhydrous DMF (catalytic)
Conditions :
- 0°C → 40°C, 6 hours
- Quench with ice-water
Purification :
- Extract with EtOAc (3×100 mL)
- Silica gel chromatography (CH₂Cl₂:MeOH 95:5)
Analytical Data and Characterization
Process Optimization Challenges
Competing Reactions
Scalability Considerations
- Microwave Assistance : Reduces coupling time from 8h → 30min (100W, 70°C)
- Continuous Flow Sulfonation : Increases yield to 89% compared to batch
Comparative Method Evaluation
| Method Variation | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Conventional Stepwise | 58 | 98.1 | Reproducibility |
| Microwave-Assisted | 72 | 99.3 | Time efficiency |
| Solid-Phase Synthesis | 65 | 97.8 | Simplified purification |
Q & A
Q. What are the key synthetic routes for preparing this compound?
The synthesis involves modular coupling of three core components:
- Step 1 : Formation of the 6-(methylsulfonyl)benzo[d]thiazole moiety via cyclocondensation of substituted thioureas or thioamides with α-haloketones under acidic conditions .
- Step 2 : Activation of the 4-carbamoylphenylsulfonyl group using chlorination (e.g., SOCl₂) or coupling agents (e.g., EDC/HOBt) to generate a reactive intermediate .
- Step 3 : Piperazine ring functionalization via nucleophilic substitution or carbamate formation (e.g., ethyl chloroformate in the presence of a base like triethylamine) . Critical factors include solvent choice (DMF or THF for polar intermediates), temperature control (0–80°C), and purification via silica gel chromatography .
Q. Which spectroscopic and analytical techniques are essential for structural characterization?
A combination of techniques is required:
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
- Reaction Path Search : Quantum mechanical calculations (DFT) predict transition states and intermediates, particularly for sulfonamide bond formation .
- Solvent Effects : COSMO-RS simulations identify solvents that stabilize charged intermediates (e.g., DMF vs. dichloromethane) .
- Machine Learning : Train models on existing piperazine-carbamate reaction datasets to predict yields under varying conditions (temperature, catalyst) . Example: A 2021 study reduced optimization time by 60% using DFT-guided solvent selection for similar sulfonyl couplings .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data?
- Substituent Variation : Systematically modify the benzo[d]thiazole (e.g., replacing methylsulfonyl with carboxyl) and piperazine (e.g., N-alkyl vs. N-aryl) groups to isolate bioactivity trends .
- Docking Studies : Use AutoDock or Schrödinger to map interactions with target proteins (e.g., kinases or GPCRs) and validate via mutagenesis .
- Aggregation Testing : Address solubility discrepancies (e.g., DLS or TEM to detect nanoparticle formation in aqueous buffers) . Case Study: In 2013, conflicting IC₅₀ values for a sulfonamide analog were resolved by identifying aggregation-induced assay artifacts .
Q. How can reaction conditions be tailored to improve yield and scalability?
- Catalyst Screening : Test Pd/Cu catalysts for Suzuki couplings involving the benzo[d]thiazole ring .
- Microwave Assistance : Reduce reaction time for cyclocondensation steps (e.g., from 24h to 30min at 150°C) .
- Flow Chemistry : Implement continuous-flow systems for hazardous intermediates (e.g., sulfonyl chlorides) to enhance safety and reproducibility . Example: A 2021 automated synthesis platform achieved 85% yield for a piperazine-carbamate derivative using flow-based protocols .
Data Contradiction Analysis
Q. How should researchers address inconsistent solubility data in different solvents?
- Hypothesis Testing :
pH Dependence : Measure solubility in buffered solutions (pH 1–10) to identify ionizable groups .
Polymorphism Screening : Use DSC/XRD to detect crystalline vs. amorphous forms .
- Methodology Refinement : Replace shake-flask assays with HPLC-based quantification to minimize solvent evaporation errors .
Tables of Key Findings
Table 1 : Comparative Yields for Piperazine-Carbamate Coupling Reactions
| Coupling Agent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| EDC/HOBt | DMF | 25°C | 72% | |
| DCC/DMAP | THF | 0°C → RT | 65% | |
| ClCO₂Et + NEt₃ | CH₂Cl₂ | 40°C | 58% |
Table 2 : Common Contaminants in Synthesis and Mitigation Strategies
| Contaminant | Source | Removal Method |
|---|---|---|
| Unreacted sulfonyl chloride | Step 2 intermediate | Silica gel chromatography |
| Piperazine dimer | Over-alkylation | Recrystallization (EtOAc/hexane) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
